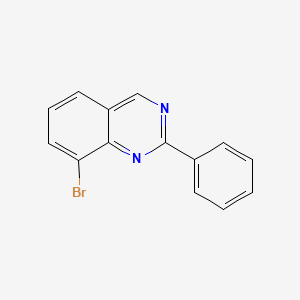

8-Bromo-2-phenylquinazoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H9BrN2 |

|---|---|

Molecular Weight |

285.14 g/mol |

IUPAC Name |

8-bromo-2-phenylquinazoline |

InChI |

InChI=1S/C14H9BrN2/c15-12-8-4-7-11-9-16-14(17-13(11)12)10-5-2-1-3-6-10/h1-9H |

InChI Key |

YFDHYUWPGNKGAG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C3C=CC=C(C3=N2)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 8-Bromo-2-phenylquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 8-Bromo-2-phenylquinazoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details a reliable synthetic protocol and presents a full spectroscopic and physical characterization of the title compound.

Synthesis of this compound

A robust and efficient method for the synthesis of this compound involves the Lewis acid-catalyzed reaction of (Z)-N'-(2-bromophenyl)benzimidamide with paraformaldehyde. This method provides a direct route to the desired quinazoline core.

Experimental Protocol

Materials:

-

(Z)-N'-(2-bromophenyl)benzimidamide

-

Paraformaldehyde

-

Anhydrous solvent (e.g., 1,2-dichloroethane)

-

Lewis acid catalyst (e.g., Trimethylsilyl trifluoromethanesulfonate - TMSOTf)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

Procedure:

A mixture of (Z)-N'-(2-bromophenyl)benzimidamide (0.2 mmol, 1.0 equiv) and paraformaldehyde (0.6 mmol, 3.0 equiv) is placed in an oven-dried reaction vessel under an inert atmosphere. Anhydrous 1,2-dichloroethane (2.0 mL) is added, followed by the Lewis acid catalyst, TMSOTf (0.2 mmol, 1.0 equiv). The reaction mixture is then stirred at 80 °C for 12 hours.

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude residue is purified by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford this compound as a light yellow solid.

Yield: 65%

Below is a workflow diagram illustrating the synthetic process.

Characterization of this compound

The structure and purity of the synthesized this compound were confirmed by various analytical techniques. The quantitative data is summarized in the tables below.

Physical and Spectroscopic Data

| Parameter | Value |

| Chemical Formula | C₁₄H₉BrN₂ |

| Molecular Weight | 285.14 g/mol |

| Appearance | Light yellow solid |

| Melting Point | Data not available in the searched sources |

¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.45 | s | 1H | H-4 |

| 8.61 - 8.58 | m | 2H | Phenyl H (ortho) |

| 8.13 | dd | 1H | H-5 |

| 7.91 | dd | 1H | H-7 |

| 7.55 - 7.48 | m | 4H | Phenyl H (meta, para), H-6 |

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR Spectral Data

Detailed ¹³C NMR data for this compound is not explicitly available in the searched literature. Characterization would typically involve identifying the expected number of carbon signals and their chemical shifts, which would be consistent with the proposed structure.

Mass Spectrometry Data

Specific mass spectrometry data for this compound is not available in the searched sources. However, the expected molecular ion peaks ([M]⁺ and [M+2]⁺) in a 1:1 ratio, characteristic of a monobrominated compound, would be observed at m/z 284 and 286.

Potential Biological Significance and Signaling Pathways

While specific biological activities for this compound have not been extensively reported in the searched literature, the quinazoline scaffold is a well-established pharmacophore found in numerous biologically active compounds. Quinazoline derivatives have been reported to exhibit a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial properties.

The 8-bromo substitution offers a handle for further chemical modifications, such as Suzuki-Miyaura cross-coupling reactions, to generate a library of novel compounds for drug discovery programs. For instance, the bromine atom can be replaced with various aryl or heteroaryl groups to explore structure-activity relationships (SAR).

The diagram below illustrates a potential drug discovery workflow starting from this compound.

Conclusion

This technical guide has outlined a clear and reproducible synthetic method for this compound and has provided its available characterization data. The versatile quinazoline core, combined with the potential for further functionalization at the 8-position, makes this compound a valuable building block for the development of novel therapeutic agents. Further research is warranted to fully elucidate the biological activity profile of this and related compounds.

In-Depth Technical Guide: 8-Bromo-2-phenylquinazoline (CAS 1956334-61-4)

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document serves as a technical overview of 8-Bromo-2-phenylquinazoline, a heterocyclic compound of interest within the broader class of quinazolines, which are noted for their diverse pharmacological activities. Due to the limited availability of specific experimental data for this particular compound in publicly accessible literature, this guide synthesizes information on closely related quinazoline analogues to provide a foundational understanding of its potential properties, synthesis, and biological significance.

Chemical and Physical Properties

While specific, experimentally determined data for this compound is not extensively published, the fundamental properties can be inferred from its structure. Quantitative data for closely related compounds are presented to offer a comparative baseline.

Table 1: Physicochemical Properties of this compound and Related Analogues

| Property | This compound | 8-Bromo-2-methylquinoline | 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid |

| CAS Number | 1956334-61-4[1] | Not specified | Not specified |

| Molecular Formula | C₁₄H₉BrN₂ | C₁₀H₈BrN[2] | C₁₅H₈BrFN₂O₂ |

| Molecular Weight | ~285.14 g/mol | Not specified | Not specified |

| IUPAC Name | This compound | 8-bromo-2-methylquinoline[2] | 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid[3] |

| Melting Point | Data not available | 342–343 K[2] | Data not available |

| Solubility | Data not available | Soluble in ethanol[2] | Data not available |

Synthesis and Experimental Protocols

A general synthesis strategy for quinazoline derivatives often involves the condensation of anthranilamide precursors with appropriate aldehydes or related compounds. A patent for the synthesis of quinazolinone compounds describes a method using anthranilamide compounds with primary, secondary, or tertiary amines, catalyzed by a Bronsted acid and using molecular oxygen as an oxidizing agent. This approach is highlighted as environmentally friendly with high product yield and selectivity[4].

While a specific protocol for this compound is not detailed in the available literature, a plausible synthetic route can be conceptualized based on established quinazoline synthesis methodologies.

Conceptual Experimental Workflow for Synthesis

Caption: Conceptual workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

The quinazoline core is a well-established scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These include roles as anticancer agents, anti-inflammatory compounds, and antagonists for various receptors.

Research on 2-phenylquinazoline analogues has identified them as potential anti-prion agents, suggesting they may interfere with the aggregation of protease-resistant proteins[5]. These analogues appear to act through a distinct mechanism compared to other anti-prion compounds, potentially binding to a different site on the prion protein[5].

Furthermore, a study on 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, a structurally related compound, identified it as a selective inhibitor of Aurora A kinase[3]. This inhibition leads to cell cycle arrest at the G1 phase and induces apoptosis in cancer cell lines, such as MCF-7[3]. The docking studies from this research revealed that the quinazoline motif binds to the hinge region of the kinase, with the bromo-substituted phenyl ring engaging an external pocket[3].

Hypothesized Signaling Pathway Inhibition

Based on the activity of related compounds, this compound could potentially inhibit cell proliferation pathways regulated by kinases like Aurora A.

Caption: Hypothesized inhibition of the Aurora A kinase pathway.

Future Research Directions

Given the pharmacological potential of the quinazoline scaffold, further investigation into this compound is warranted. Key areas for future research include:

-

Definitive Synthesis and Characterization: Development and publication of a detailed, reproducible synthetic protocol and full analytical characterization (NMR, MS, HPLC).

-

In Vitro Biological Screening: Screening against a panel of kinases and other relevant biological targets to identify primary mechanisms of action.

-

Cell-Based Assays: Evaluation of its effects on cell proliferation, apoptosis, and cell cycle in various cancer cell lines.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogues to understand the contribution of the bromo and phenyl substituents to biological activity.

This technical guide provides a foundational starting point for researchers interested in this compound. While specific data is currently sparse, the rich chemistry and pharmacology of the quinazoline class of compounds suggest that this particular molecule may hold significant potential for further scientific and therapeutic exploration.

References

- 1. This compound (CAS No. 1956334-61-4) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 2. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN103408502B - Synthetic method of quinazolinone compounds - Google Patents [patents.google.com]

- 5. Synthesis and SAR study of acridine, 2-methylquinoline and 2-phenylquinazoline analogues as anti-prion agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Biological Screening of 8-Bromo-2-phenylquinazoline Derivatives: A Technical Guide

This guide provides a comprehensive overview of the initial biological screening of 8-bromo-2-phenylquinazoline derivatives, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Quinazoline derivatives are known to exhibit a wide range of therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. The introduction of a bromine atom at the 8th position and a phenyl group at the 2nd position of the quinazoline core can significantly influence the biological activity of these compounds, making their systematic screening a crucial step in the drug discovery process.

This document is intended for researchers, scientists, and professionals in the field of drug development, offering a structured presentation of quantitative data, detailed experimental protocols, and visual representations of key workflows and pathways to facilitate a deeper understanding of the screening process for this promising class of molecules.

Data Presentation: Biological Activities of Brominated Quinazoline Derivatives

The following tables summarize the quantitative data from initial biological screenings of various brominated quinazoline derivatives, providing insights into their potential as therapeutic agents.

Table 1: In Vitro Anticancer Activity of Brominated Quinazoline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1f (a 2-aryldibromoquinazolinone) | MCF-7 (Breast) | 101.37 ± 12.20 | [1] |

| A549 (Lung) | 124.5 ± 20.51 | [1] | |

| SKOV3 (Ovarian) | 125 ± 7.07 | [1] | |

| Compound 1g (a 2-aryldibromoquinazolinone) | MCF-7 (Breast) | Not specified, but noted as one of the most active | [1] |

| A549 (Lung) | Not specified, but noted as one of the most active | [1] | |

| SKOV3 (Ovarian) | Not specified, but noted as one of the most active | [1] | |

| Compound 8a (a 6-Bromo quinazoline derivative) | MCF-7 (Breast) | 15.85 ± 3.32 | [2] |

| SW480 (Colon) | 17.85 ± 0.92 | [2] | |

| Compound 6e (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid) | MCF-7 (Breast) | 168.78 | [3] |

Table 2: Antimicrobial Activity of Brominated Quinazoline Derivatives

| Compound/Derivative Class | Microorganism | Activity Metric | Result | Reference |

| Acylhydrazone quinazolines (e.g., compound 85 with a dibromo substitution) | S. aureus, S. epidermidis, M. luteus, B. cereus (Gram-positive) | Significant Activity | Observed | [4] |

| E. coli, P. aeruginosa, K. pneumoniae (Gram-negative) | Significant Activity | Observed | [4] | |

| A. niger, A. fumigatus (Fungi) | Significant Activity | Observed | [4] | |

| New quinazoline derivatives from 8-bromo-2-chloroquinazoline scaffold | Escherichia coli | Significant Antibacterial Activity | Observed | [5] |

| Staphylococcus aureus | Antibacterial Activity | Evaluated | [5] | |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | Minimum Inhibitory Concentration (MIC) | 2.5–5.0 mg/mL | [6] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biological screening results. The following sections outline the protocols for key experiments commonly employed in the evaluation of this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines by measuring cell metabolic activity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.

Procedure:

-

Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a specific density and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The presence or absence of microbial growth is determined visually or spectrophotometrically after incubation.

Procedure:

-

Compound Preparation: Serial dilutions of the this compound derivatives are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) is prepared to a specific density (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. A growth indicator like resazurin may also be used, where a color change indicates bacterial growth.[5]

-

Minimum Bactericidal Concentration (MBC) (Optional): To determine if the compound is bactericidal or bacteriostatic, an aliquot from the wells showing no growth is subcultured onto agar plates. The MBC is the lowest concentration that results in no bacterial growth on the agar.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and concepts relevant to the screening of this compound derivatives.

References

- 1. Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Anticancer Potential of 8-Bromo-2-phenylquinazoline Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in the development of targeted anticancer therapies, with several derivatives already established as effective drugs. Within this promising class of compounds, the 8-Bromo-2-phenylquinazoline core has emerged as a particularly compelling scaffold for the design of novel cytotoxic agents. This technical guide provides an in-depth analysis of the anticancer potential of this compound derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways through which these compounds exert their effects.

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of this compound derivatives has been evaluated across a range of human cancer cell lines. The following tables summarize the available quantitative data, primarily presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Cytotoxic Activity of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (a key derivative)

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 168.78[1][2][3] |

| T-24 | Urinary Bladder Cancer | 257.87[1] |

Table 2: Cytotoxic Activity of 6,8-Dibromo-2-phenyl-quinazolin-4(3H)-one Derivatives against MCF-7 Breast Cancer Cells

| Compound ID | IC50 (µg/mL) |

| XIIIb | 1.7[4] |

| IX | 1.8[4] |

| XIVd | 1.83[4] |

| XIVb | 5.4[4] |

| XIVe | 6.84[4] |

| XIIIa | 10.8[4] |

| XIVc | 13.9[4] |

| XVc | 15.7[4] |

| XIVa | 29.6[4] |

| Doxorubicin (Control) | >30 |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the evaluation of this compound derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (final concentration ~0.5 mg/mL) and incubated for 3-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm). The percentage of cell viability is calculated relative to the untreated control cells.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

-

Cell Treatment: Cells are treated with the IC50 concentration of the this compound derivative for a specified time (e.g., 24 hours).

-

Cell Fixation: The treated cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.

-

Staining: The fixed cells are washed and then stained with a solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined from the resulting DNA histogram. For instance, a study on a 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid derivative showed that treatment of MCF-7 cells with its IC50 concentration (168.78 µM) for 24 hours resulted in an increase in the G1 phase cell population from 51.45% (control) to 60.68%, indicating a G1 phase arrest.[5]

Apoptosis Assay

Apoptosis, or programmed cell death, is a key mechanism of action for many anticancer drugs. Its induction by this compound derivatives can be assessed by various methods, including flow cytometry and western blotting. A study on a 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid derivative demonstrated an induction of apoptosis in MCF-7 cells.[1][2]

-

Cell Treatment: Cells are treated with the compound of interest.

-

Staining: Treated cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (a fluorescent dye that enters cells with compromised membranes, indicating late apoptosis or necrosis).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Protein Extraction: Cells are treated with the quinazoline derivative, and total protein is extracted using a lysis buffer.

-

Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for key apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

This compound scaffolds exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer.

Inhibition of Protein Kinases

A primary mechanism of action for many quinazoline derivatives is the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.

One notable target is Aurora A kinase, a key regulator of mitosis. Inhibition of Aurora A can lead to defects in spindle formation, cell cycle arrest, and ultimately, apoptosis. A 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid derivative has been identified as a potent inhibitor of Aurora A kinase.[1][2]

Figure 1: Inhibition of Aurora A Kinase by this compound derivatives.

Induction of the Intrinsic Apoptosis Pathway

Evidence suggests that this compound derivatives can induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is initiated by cellular stress and is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax and Bak, upon activation, lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. Cytochrome c then initiates a caspase cascade, leading to the execution of apoptosis.

Figure 2: Induction of the Intrinsic Apoptosis Pathway.

General Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of the anticancer potential of this compound scaffolds.

Figure 3: General Experimental Workflow for Anticancer Evaluation.

Conclusion

The this compound scaffold represents a promising framework for the development of novel anticancer agents. The available data demonstrates significant cytotoxic activity against various cancer cell lines, with mechanisms of action involving the inhibition of key cellular processes such as cell cycle progression and the induction of apoptosis. Further investigation into the structure-activity relationships and the specific molecular targets of these compounds will be crucial in optimizing their therapeutic potential and advancing them towards clinical applications. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in the ongoing effort to combat cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 4. Synthesis and biological evaluation of a novel series of 6,8-dibromo-4(3H)quinazolinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation [mdpi.com]

Exploring Quinazoline Derivatives as Potential Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved and investigational drugs. Its versatile structure allows for modification at various positions, enabling the development of potent and selective inhibitors against a wide range of protein kinases. This technical guide delves into the potential of quinazoline derivatives as kinase inhibitors, with a particular focus on the structural features that contribute to their inhibitory activity. While specific data on 8-Bromo-2-phenylquinazoline is not extensively available in public literature, this document will synthesize findings from closely related bromo- and phenyl-substituted quinazolines to provide a comprehensive overview of their potential.

The Quinazoline Scaffold in Kinase Inhibition

Quinazoline-based compounds have emerged as a significant class of kinase inhibitors, primarily targeting ATP-binding sites of various kinases.[1][2][3][4] The planarity of the quinazoline ring system allows it to mimic the adenine moiety of ATP, while substitutions at different positions enable specific interactions with the surrounding amino acid residues in the kinase domain, thereby conferring potency and selectivity. Several FDA-approved anticancer drugs, such as gefitinib, erlotinib, and lapatinib, feature the 4-anilinoquinazoline core, underscoring the therapeutic importance of this scaffold in oncology.[1][2] These inhibitors have demonstrated efficacy against a range of cancers, including lung, breast, and prostate cancer.[2]

Quantitative Data on Quinazoline-Based Kinase Inhibitors

The inhibitory potency of quinazoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the IC50 values of various quinazoline derivatives against different protein kinases, providing a comparative view of their activities.

| Compound ID/Reference | Substitution Pattern | Target Kinase | IC50 (nM) | Cell Line (Antiproliferative IC50) |

| EGFR Inhibitors | ||||

| Compound 47[1] | Not specified | EGFR | 12 | HUVEC (1.8 µM) |

| Compound 11[3] | Benzothiazole-containing quinazoline | EGFR | Potent inhibitory activity | MCF-7 (Potent anticancer activity) |

| Erlotinib | 4-(3-ethynylphenylamino)-6,7-bis(2-methoxyethoxy)quinazoline | EGFR | - | - |

| Gefitinib | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine | EGFR | - | - |

| VEGFR-2 Inhibitors | ||||

| Compound 46[1] | Quinazoline-indazole hybrid | VEGFR-2 | 5.4 | HUVEC (99.6% growth inhibition at 10 µM) |

| Compound 22a[4] | Quinazoline derivative | VEGFR-2 | 60.00 | HepG2 |

| Compound 22b[4] | Quinazoline derivative | VEGFR-2 | 86.36 | HepG2 |

| Compound 16[4] | Quinazolinone N-acetohydrazide | VEGFR-2 | 290 | - |

| Aurora Kinase Inhibitors | ||||

| Compound 6e (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid)[5] | 2-(3-bromophenyl), 8-fluoro, 4-carboxylic acid | Aurora A | Potent inhibitory activity | T-24 (257.87 µM), MCF-7 (168.78 µM) |

| Multi-Kinase Inhibitors | ||||

| BPR1K871[6] | Quinazoline derivative | FLT3, AURKA, AURKB, AURKC | Potent inhibition | MOLM-13 (IC50: 19 nM), MV4-11 (IC50: 5 nM) |

| Compound 16[4] | Quinazolinone N-acetohydrazide | VEGFR-2, FGFR-1, BRAF, BRAFV600E | 290, 350, 470, 300 | - |

| PI3K Inhibitors | ||||

| Thieno[3,2-d]pyrimidine derivative 15e[7] | 4-morpholino-2-phenyl-thieno[3,2-d]pyrimidine | PI3K p110alpha | 2.0 | A375 melanoma (0.58 µM) |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of potential kinase inhibitors. Below are representative protocols for key experiments in the study of quinazoline derivatives.

Kinase Inhibition Assay (Generic)

This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against a specific kinase.

-

Reagents and Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Test compound (e.g., this compound derivative) dissolved in DMSO

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)

-

Microplate (e.g., 96-well or 384-well)

-

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

Add the kinase, substrate, and test compound to the wells of the microplate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding a stop solution or heating).

-

Quantify the kinase activity by measuring the amount of product formed or the amount of ATP consumed using a suitable detection method.

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

-

Cell-Based Antiproliferative Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

-

Reagents and Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

-

Incubate the cells for a specific period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.

-

Visualizing Pathways and Workflows

Graphical representations are invaluable for understanding complex biological pathways and experimental procedures.

References

- 1. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]

- 2. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 4. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Structure-Activity Relationship (SAR) of 8-Bromo Substituted Quinazolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of the preliminary structure-activity relationships (SAR) of 8-bromo substituted quinazolines. The document focuses on their synthesis, biological activities, and the influence of the 8-bromo substitution on their pharmacological profiles, particularly as kinase inhibitors.

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved anticancer drugs. Substitution at various positions of the quinazoline ring allows for the fine-tuning of their pharmacological properties. The introduction of a bromine atom at the C8-position has been explored as a strategy to modulate the potency, selectivity, and pharmacokinetic properties of these compounds. This guide summarizes the key findings from various studies to elucidate the preliminary SAR of 8-bromo substituted quinazolines.

Synthesis and Characterization

The synthesis of 8-bromo substituted quinazolines typically involves multi-step reaction sequences. A common strategy begins with a brominated anthranilic acid derivative, which undergoes cyclization to form the quinazolinone core. Subsequent modifications, such as chlorination followed by nucleophilic substitution, allow for the introduction of various functionalities at other positions of the quinazoline ring.

A general synthetic route to 6,8-dibromo-4(3H)-quinazolinone derivatives starts from the corresponding 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one, which is then reacted with various amines to yield the desired quinazolinone core[1][2]. The synthesis of 3-substituted-6, 8-dibromo-2-methyl quinazolin-4(3H)-one involves the condensation of methyl 3, 5-dibromoanthranilate with acetic anhydride to form a benzoxazinone intermediate, which is then reacted with a nitrogen nucleophile like hydrazine hydrate[3].

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative biological data for a selection of 8-bromo substituted quinazoline derivatives from the literature. These tables are intended to provide a comparative view of how structural modifications, in conjunction with the 8-bromo substitution, affect biological activity.

Table 1: In Vitro Antiproliferative Activity of 6,8-Dibromo-Substituted Quinazolinone Derivatives

| Compound ID | R-Group (at position 2) | R'-Group (at position 3) | Cell Line | IC50 (µM) | Reference |

| II | Phenyl | 4-acetylphenyl | - | - | [1] |

| VIIa | Phenyl | 4-[5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-phenyl | - | - | [1] |

| VIIc | Phenyl | 4-[5-(p-anisyl)-4,5-dihydro-1-acetyl-pyrazol-3-yl]-phenyl | - | - | [1] |

| 1 | 3,4-dichlorophenyl | H | - | - | [4] |

| VIIa | Phenyl | 4-(N-ethylamido benzoic acid hydrazide) | E. coli | 1.56 | [2] |

| VIIa | Phenyl | 4-(N-ethylamido benzoic acid hydrazide) | L. monocytogenes | 1.56 | [2] |

| VIIc | Phenyl | 4-(N-methyl thioamido benzoic acid hydrazide) | C. albicans | 0.78 | [2] |

| VIIc | Phenyl | 4-(N-methyl thioamido benzoic acid hydrazide) | A. flavus | 0.097 | [2] |

Note: Some entries lack specific IC50 values but are included to show the structural diversity explored.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. This section outlines the key experimental protocols used in the evaluation of 8-bromo substituted quinazolines.

General Synthesis of 3-Substituted-6,8-dibromo-2-Methyl-4(3H)-quinazolinone

This protocol describes a common method for the synthesis of the quinazolinone core.

-

Step 1: Synthesis of 2-Methyl-6,8-dibromo-4H-benzo[d][5][6]-oxazine-4-one: A mixture of methyl 3,5-dibromoanthranilate (0.01 mol) and acetic anhydride (0.01 mol) in 30 ml of ethanol is heated under reflux with stirring. The reaction progress is monitored by TLC. After completion, the ethanol is removed under vacuum, and the crude mixture is poured into ice water. The resulting solid is filtered, washed with water, and recrystallized.[3]

-

Step 2: Synthesis of 3-Amino-6,8-dibromo-2-methylquinazolin-4(3H)-one: The benzoxazinone from Step 1 (0.005 mol) and hydrazine hydrate (0.01 mol) are heated under reflux in 30 ml of ethanol with stirring. The reaction is monitored by TLC. Upon completion, the reaction mixture is concentrated, and the precipitated product is filtered, washed with distilled water, dried, and recrystallized from dimethylformamide (DMF).[3]

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubated for 24 hours to allow for attachment.[7]

-

Compound Treatment: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to the desired concentrations. The old medium is replaced with the medium containing the compound, and the plate is incubated for a specified period (e.g., 72 hours).[7][8]

-

MTT Addition and Incubation: MTT solution is added to each well, and the plate is incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9][10]

-

Formazan Solubilization and Absorbance Measurement: The medium is removed, and DMSO is added to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader.[9][10]

-

Data Analysis: Cell viability is calculated as a percentage relative to the untreated control, and the IC50 value is determined.

EGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the Epidermal Growth Factor Receptor (EGFR) kinase.

-

Reaction Setup: The assay is typically performed in a 384-well plate. The EGFR enzyme is pre-incubated with serially diluted test compounds.[5]

-

Initiation of Reaction: The kinase reaction is initiated by adding a mixture of ATP and a suitable peptide substrate.[5]

-

Detection: The reaction progress is monitored by measuring the change in fluorescence or luminescence over time, which correlates with ATP consumption or peptide phosphorylation.[5][11]

-

Data Analysis: The initial reaction velocity is determined, and the IC50 value is calculated by plotting the velocity against the inhibitor concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the cell cycle distribution.

-

Cell Treatment and Harvesting: Cells are treated with the test compound for a specific duration. Both adherent and floating cells are harvested.[12][13]

-

Fixation: The cells are fixed, typically with ice-cold 70% ethanol, to permeabilize the cell membrane.[12]

-

Staining: The fixed cells are stained with a fluorescent DNA-intercalating dye, such as Propidium Iodide (PI), which also contains RNase to prevent staining of RNA.[12][13]

-

Flow Cytometry Analysis: The DNA content of individual cells is measured using a flow cytometer.

-

Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified using appropriate software.[12]

Visualizations of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a relevant signaling pathway.

Caption: General workflow for the synthesis of 4-anilinoquinazoline derivatives.

References

- 1. ptfarm.pl [ptfarm.pl]

- 2. Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijstr.org [ijstr.org]

- 4. idosi.org [idosi.org]

- 5. rsc.org [rsc.org]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. texaschildrens.org [texaschildrens.org]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. promega.com.cn [promega.com.cn]

- 12. benchchem.com [benchchem.com]

- 13. Flow cytometry with PI staining | Abcam [abcam.com]

Pharmacological profiling of novel 2-phenylquinazoline derivatives

An In-depth Technical Guide to the Pharmacological Profiling of Novel 2-Phenylquinazoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profiling of novel 2-phenylquinazoline derivatives, a class of heterocyclic compounds with significant therapeutic potential. The document covers their synthesis, diverse biological activities, and mechanisms of action, with a focus on their anticancer properties. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided. Visual diagrams created using the DOT language illustrate essential pathways and workflows to facilitate understanding.

Introduction to 2-Phenylquinazoline Derivatives

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous bioactive molecules.[1][2][3] The 2-phenylquinazoline scaffold, in particular, has emerged as a "privileged structure" in medicinal chemistry due to its wide range of pharmacological activities, including anticancer, anti-inflammatory, analgesic, antimicrobial, and anti-prion effects.[4][5][6] The versatility of this scaffold allows for substitutions at various positions, leading to a diverse array of derivatives with distinct biological profiles.[1][7] This guide will delve into the pharmacological characterization of these novel compounds, providing researchers with the necessary information for their evaluation and development.

Synthesis of the 2-Phenylquinazoline Core

The synthesis of 2-phenylquinazoline derivatives typically begins with anthranilic acid or its derivatives. A common synthetic route involves the reaction of anthranilic acid with benzoyl chloride to form a benzoxazinone intermediate. This intermediate is then reacted with an appropriate amine to yield the desired 2-phenylquinazoline derivative. Further modifications can be made to the phenyl ring and the quinazoline core to explore structure-activity relationships (SAR).[5][8][9]

Below is a generalized workflow for the synthesis and initial screening of novel 2-phenylquinazoline derivatives.

Caption: General workflow for the synthesis and pharmacological screening of novel 2-phenylquinazoline derivatives.

Pharmacological Activities and Quantitative Data

Novel 2-phenylquinazoline derivatives have been extensively studied for a variety of pharmacological activities. The following sections and tables summarize the key findings.

Anticancer Activity

The most widely reported activity of 2-phenylquinazoline derivatives is their anticancer potential.[7][10][11][12] These compounds have shown cytotoxicity against a range of cancer cell lines, often with IC50 values in the micromolar to nanomolar range.[4][8][9][11]

| Compound Class | Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Benzotriazole-substituted 2-phenylquinazolines | MCF-7 (Breast) | 3.16 | Tubulin Polymerization Inhibition | [11] |

| HeLa (Cervical) | 5.31 | [11] | ||

| HT-29 (Colon) | 10.6 | [11] | ||

| 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazolines | HeLa (Cervical) | 0.50 - 3.58 | G-quadruplex Targeting | [8][9] |

| K562 (Leukemia) | 7 - 34 | [9] | ||

| 3-phenylquinazolin-2,4(1H,3H)-diones | HCT-116 (Colorectal) | 1.184 - 3.403 | VEGFR-2/c-Met Inhibition | [13] |

| 2-phenyl quinazolin-4-one derivatives | MCF-7, BT-549, ZT-75 | 21.14 - 27.86 | Cytotoxic | [14] |

Anti-inflammatory and Analgesic Activity

Several 2-phenylquinazolin-4(3H)-one derivatives have demonstrated significant anti-inflammatory and analgesic properties.[5] Their mechanism is thought to be related to the inhibition of prostaglandin synthesis.[5]

| Activity | Assay | Result | Reference |

| Analgesic | Tail-flick technique | Significant activity | [5] |

| Anti-inflammatory | Carrageenan-induced paw edema | Potent activity | [5] |

Antimicrobial Activity

Certain 2-phenylquinazoline derivatives have been shown to possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1][5]

| Compound Class | Organism | Activity | Reference |

| 2-phenyl-3-substituted quinazolin-4(3H)-ones | E. coli, P. aeruginosa, S. aureus | Zone of inhibition | [5] |

| Acylhydrazone quinazolines | S. aureus, E. coli, K. pneumoniae | Significant activity | [1] |

Anti-prion Activity

Notably, 2-phenylquinazoline analogues have been identified as potent anti-prion agents, with IC50 values in the nanomolar range for the suppression of PrP(Sc) accumulation.[4]

Mechanisms of Action

The diverse pharmacological activities of 2-phenylquinazoline derivatives are a result of their ability to interact with multiple biological targets.

Tubulin Polymerization Inhibition

A key mechanism of anticancer activity for some 2-phenylquinazoline derivatives is the inhibition of tubulin polymerization.[10][11] These compounds bind to the colchicine binding site on tubulin, preventing the formation of microtubules. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11][12]

Caption: Inhibition of tubulin polymerization by 2-phenylquinazoline derivatives leading to apoptosis.

Kinase Inhibition

Several 2-phenylquinazoline derivatives have been developed as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. These include inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and c-Met.[10][13]

Caption: Inhibition of receptor tyrosine kinases by 2-phenylquinazoline derivatives.

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro assays used in the pharmacological profiling of 2-phenylquinazoline derivatives.

MTT Assay for Cytotoxicity

Objective: To determine the concentration of the 2-phenylquinazoline derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, HCT-116)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

2-phenylquinazoline derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the 2-phenylquinazoline derivatives in the growth medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value using a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of a 2-phenylquinazoline derivative on the distribution of cells in the different phases of the cell cycle.

Materials:

-

Cancer cell lines

-

6-well plates

-

2-phenylquinazoline derivative

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the 2-phenylquinazoline derivative at its IC50 concentration for 24-48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in the PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

In Vitro Tubulin Polymerization Assay

Objective: To assess the ability of a 2-phenylquinazoline derivative to inhibit the polymerization of tubulin into microtubules.

Materials:

-

Purified tubulin

-

General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

-

GTP (1 mM)

-

Glycerol

-

2-phenylquinazoline derivative

-

Positive control (e.g., colchicine)

-

Negative control (vehicle)

-

Temperature-controlled spectrophotometer

Procedure:

-

Prepare a reaction mixture containing tubulin in the general tubulin buffer with glycerol.

-

Add the 2-phenylquinazoline derivative or control compound to the reaction mixture.

-

Initiate polymerization by adding GTP and incubating at 37°C.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to the rate of tubulin polymerization.

-

Compare the polymerization curves of the treated samples to the controls to determine the inhibitory effect.

Conclusion

Novel 2-phenylquinazoline derivatives represent a highly promising class of compounds with a broad spectrum of pharmacological activities, particularly in the realm of anticancer drug discovery. Their synthetic accessibility and the potential for diverse substitutions make them attractive candidates for lead optimization. The mechanisms of action, including tubulin polymerization inhibition and kinase inhibition, offer multiple avenues for therapeutic intervention. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working on the pharmacological profiling of this important class of molecules. Further in-depth studies, including comprehensive pharmacokinetic and in vivo efficacy evaluations, are warranted to fully realize their therapeutic potential.

References

- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and SAR study of acridine, 2-methylquinoline and 2-phenylquinazoline analogues as anti-prion agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benthamdirect.com [benthamdirect.com]

- 12. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]

- 13. Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Discovery and Synthesis of Novel Bioactive Quinazoline Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized for its broad and potent biological activities. This versatile nitrogen-containing heterocycle, formed by the fusion of a pyrimidine and a benzene ring, is a privileged structure in drug discovery.[1] Numerous quinazoline derivatives have been developed and have found applications as anticancer, antimicrobial, anti-inflammatory, and antihypertensive agents.[2][3] This technical guide provides an in-depth overview of recent advancements in the discovery and synthesis of new bioactive quinazoline compounds, with a focus on their therapeutic potential.

I. Synthetic Methodologies: Crafting the Quinazoline Core

The synthesis of the quinazoline framework can be achieved through a variety of methods, ranging from classical cyclization reactions to modern catalytic approaches. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

A. Classical Synthetic Approaches

Traditional methods for quinazoline synthesis often involve the cyclization of appropriately substituted anthranilic acid derivatives. The Niementowski synthesis, for example, involves the reaction of anthranilic acid with an amide to form a 4-oxo-3,4-dihydroquinazoline.[3] While robust, these methods can sometimes be limited by harsh reaction conditions and the availability of substituted precursors.

B. Modern Synthetic Innovations

Recent years have seen the development of more efficient and versatile synthetic strategies, including microwave-assisted synthesis, metal-catalyzed cross-coupling reactions, and multi-component reactions.[4] These methods offer advantages such as shorter reaction times, higher yields, and greater functional group tolerance. For instance, palladium-catalyzed reactions have been effectively used to construct C-C and C-N bonds, enabling the synthesis of complex quinazoline derivatives.

A general workflow for the synthesis and screening of novel quinazoline compounds is depicted below.

II. Biological Activities and Therapeutic Potential

Quinazoline derivatives exhibit a wide spectrum of pharmacological activities, with anticancer and antimicrobial properties being the most extensively studied.

A. Anticancer Activity

Many quinazoline-based compounds have been developed as potent anticancer agents, with several reaching clinical use.[5] A primary mechanism of action for many of these compounds is the inhibition of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[6] Overexpression or mutation of EGFR is a common feature in many cancers, making it a key therapeutic target.[7] Quinazoline inhibitors typically act by competing with ATP for binding to the kinase domain of the receptor, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[1]

The EGFR signaling pathway is a complex network that, upon activation by ligands like EGF, triggers downstream cascades including the RAS-RAF-MAPK and PI3K-AKT pathways, ultimately leading to cell proliferation and survival.[1][2]

The following table summarizes the in vitro cytotoxic activity of some recently synthesized quinazoline derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 18 | MGC-803 | 0.85 | [5] |

| 3o | MCF-7 | 0.14 | [8] |

| 3o | HCT116 | 3.92 | [8] |

| 3o | A549 | 4.26 | [8] |

| C1 | MCF-7 | 7.8 (90.38% inhibition) | [9] |

| C2 | MCF-7 | 7.8 (77.06% inhibition) | [9] |

| 8a | MCF-7 | 15.85 | [7] |

| 8a | SW480 | 17.85 | [7] |

| 8h | SKLU-1 | 23.09 | [10] |

| 8h | MCF-7 | 27.75 | [10] |

| 8h | HepG-2 | 30.19 | [10] |

| 6d | NCI-H460 | 0.789 (GI50) | [6] |

B. Antimicrobial Activity

Quinazoline derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[1][11] The mechanism of action for their antimicrobial effects can vary, but may involve the inhibition of essential enzymes or disruption of cell wall synthesis.[12] For example, some quinazolinone derivatives have shown potent activity against Staphylococcus aureus and Streptococcus pneumoniae.[12]

The table below presents the Minimum Inhibitory Concentration (MIC) values for selected quinazoline derivatives against various microbial strains.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 8ga | E. coli | 4-8 | [13] |

| 8gc | S. aureus | 4-8 | [13] |

| 8gd | P. putida | 4-8 | [13] |

| 4 | B. subtilis | 32 | [14] |

| 5 | B. subtilis | 64 | [14] |

| 10 | B. subtilis | 32 | [14] |

| 4 | C. albicans | 32 | [14] |

| 9 | C. albicans | 64 | [14] |

| 4 | A. niger | 32 | [14] |

| 9 | A. niger | 64 | [14] |

III. Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the synthesis and biological evaluation of quinazoline compounds.

A. General Synthesis of 2,4-Disubstituted Quinazolines

This protocol describes a microwave-assisted synthesis of 2,4-disubstituted quinazolines starting from anilides.[8][15]

-

Fries Rearrangement: A solution of the anilide in a suitable solvent is subjected to photochemical irradiation to induce a Fries rearrangement, yielding an ortho-aminoacylbenzene derivative.

-

Acylation: The resulting ortho-aminoacylbenzene is acylated at the amino group using an appropriate acylating agent.

-

Cyclization: The acylated intermediate is mixed with ammonium formate and subjected to microwave irradiation to facilitate cyclization, affording the desired 2,4-disubstituted quinazoline.

-

Purification: The crude product is purified by column chromatography on silica gel.

B. In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[4][9]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are treated with various concentrations of the quinazoline compounds and incubated for 48-72 hours.

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

-

Solubilization: A solubilization buffer (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

C. In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.[14]

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: Two-fold serial dilutions of the quinazoline compounds are prepared in a 96-well microplate containing growth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).[14]

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

IV. Conclusion and Future Perspectives

The quinazoline scaffold continues to be a rich source of novel bioactive compounds with significant therapeutic potential. Advances in synthetic methodologies are enabling the creation of increasingly diverse and complex quinazoline libraries for biological screening. The potent anticancer and antimicrobial activities exhibited by many quinazoline derivatives underscore their importance in drug discovery. Future research in this area will likely focus on the development of more selective and potent inhibitors of specific molecular targets, the exploration of novel biological activities, and the use of computational methods to guide the design of new quinazoline-based therapeutic agents. The continued investigation of this remarkable heterocyclic system holds great promise for the development of new and effective treatments for a wide range of diseases.

References

- 1. ClinPGx [clinpgx.org]

- 2. researchgate.net [researchgate.net]

- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Convenient synthetic approach to 2,4-disubstituted quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Quinazoline synthesis [organic-chemistry.org]

- 9. asianpubs.org [asianpubs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Convenient Synthetic Approach to 2,4-Disubstituted Quinazolines [organic-chemistry.org]

- 13. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 8-Bromo-2-phenylquinazoline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of 8-Bromo-2-phenylquinazoline, a key intermediate in the development of various therapeutic agents. The protocols focus on palladium-catalyzed cross-coupling reactions, which offer a versatile and efficient approach to constructing this important molecular scaffold.

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The targeted synthesis of specifically substituted quinazolines, such as this compound, is of significant interest in medicinal chemistry for the exploration of new drug candidates. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have emerged as powerful tools for the selective formation of carbon-carbon bonds, enabling the efficient synthesis of complex aryl-substituted heterocycles. This document outlines a reliable two-step synthetic sequence for the preparation of this compound, commencing with the synthesis of the key intermediate, 8-bromo-2-chloroquinazoline, followed by a palladium-catalyzed Suzuki coupling to introduce the phenyl group.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the synthesis of the precursor 8-bromo-2-chloroquinazoline. The subsequent step utilizes a palladium-catalyzed Suzuki cross-coupling reaction to introduce the phenyl group at the 2-position of the quinazoline core.

Experimental Protocols

Protocol 1: Synthesis of 8-Bromo-2-chloroquinazoline

This protocol describes the synthesis of the key intermediate, 8-bromo-2-chloroquinazoline, from 2-amino-3-bromobenzonitrile. This method is adapted from established procedures for the synthesis of similar quinazoline derivatives.

Materials:

-

2-Amino-3-bromobenzonitrile

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅)

-

Toluene, anhydrous

-

Ice

-

Saturated sodium bicarbonate solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, a mixture of 2-amino-3-bromobenzonitrile (1.0 eq) and phosphorus pentachloride (1.2 eq) in anhydrous toluene (10 mL/g of nitrile) is prepared.

-

Phosphorus oxychloride (5 mL/g of nitrile) is added cautiously to the mixture.

-

The reaction mixture is heated to reflux (approximately 110 °C) and maintained for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and then slowly poured onto crushed ice with vigorous stirring.

-

The mixture is neutralized by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).

-

The aqueous layer is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 8-bromo-2-chloroquinazoline.

Protocol 2: Palladium-Catalyzed Synthesis of this compound via Suzuki Coupling

This protocol outlines the Suzuki-Miyaura cross-coupling reaction between 8-bromo-2-chloroquinazoline and phenylboronic acid to yield the final product. This procedure is based on established methods for the arylation of haloquinazolines.[1]

Materials:

-

8-Bromo-2-chloroquinazoline

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water, degassed

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

To a Schlenk flask, add 8-bromo-2-chloroquinazoline (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the flask.

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio, e.g., 8 mL dioxane and 2 mL water per mmol of 8-bromo-2-chloroquinazoline).

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate (3 x 30 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the palladium-catalyzed Suzuki coupling step. Please note that yields are highly dependent on the specific reaction conditions and purity of reagents.

| Entry | Catalyst System | Ligand | Base | Solvent System (v/v) | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 85 | 18 | ~70-85 |

| 2 | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 90 | 16 | ~65-80 |

| 3 | PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 100 | 12 | ~75-90 |

Yields are approximate and based on analogous reactions reported in the literature. Optimization may be required to achieve higher yields.

Reaction Mechanism: Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established mechanism in palladium-catalyzed cross-coupling reactions.

References

Application Notes and Protocols for 8-Bromo-2-phenylquinazoline in Cancer Cell Line Proliferation Assays

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[1] Notably, several quinazoline-based molecules have been successfully developed as anti-cancer agents, primarily functioning as targeted therapies against key regulators of cancer cell proliferation and survival.[1][2] These compounds often exert their effects by inhibiting protein tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are crucial components of signaling pathways frequently dysregulated in cancer.[1][3]

8-Bromo-2-phenylquinazoline is a synthetic quinazoline derivative. This document provides detailed protocols for evaluating the anti-proliferative effects of this compound on cancer cell lines using standard colorimetric (MTT) and immunochemical (BrdU) assays. Additionally, it outlines a putative mechanism of action by which this compound may inhibit cancer cell proliferation and presents representative data.

Putative Mechanism of Action: Targeting the EGFR Signaling Pathway

While the specific molecular targets of this compound are under investigation, based on the known activity of similar quinazoline derivatives, it is hypothesized to function as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][2] EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[4][5] These pathways are central to regulating cell proliferation, survival, and differentiation.[3] In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these pro-proliferative pathways.[4][5]

This compound is proposed to competitively bind to the ATP-binding pocket of the EGFR tyrosine kinase domain, thereby inhibiting its autophosphorylation and subsequent activation of downstream effectors.[3] This blockade of EGFR signaling can lead to cell cycle arrest and induction of apoptosis, ultimately resulting in the inhibition of cancer cell proliferation.[6]

Quantitative Data

The anti-proliferative activity of this compound was evaluated against a panel of human cancer cell lines using the MTT assay after 72 hours of continuous exposure. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) [Hypothetical Data] |

| A549 | Non-Small Cell Lung Cancer | 8.5 ± 1.2 |

| MCF-7 | Breast Adenocarcinoma | 12.3 ± 2.1 |

| HeLa | Cervical Adenocarcinoma | 15.8 ± 2.5 |

| HCT116 | Colorectal Carcinoma | 10.2 ± 1.8 |

| PC-3 | Prostate Adenocarcinoma | 18.1 ± 3.0 |

Disclaimer: The IC50 values presented are hypothetical and for illustrative purposes only, designed to be representative of compounds with similar structures.

Experimental Protocols

Protocol 1: MTT Cell Proliferation Assay

This assay quantitatively measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Phosphate-Buffered Saline (PBS)

-

Sterile 96-well flat-bottom microplates

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Procedure:

-